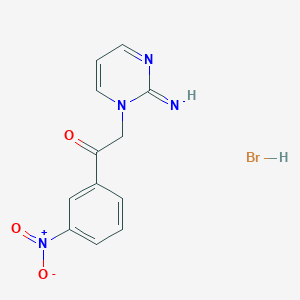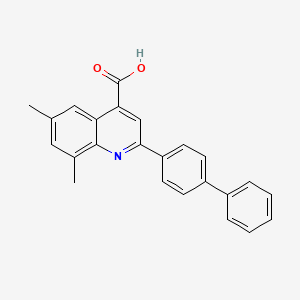
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is widely used in the synthesis of various organic compounds and has been found to possess several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is not well understood. However, studies have shown that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been suggested that the nitro group in the compound may play a role in its biological activity.
Biochemical and Physiological Effects:
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has been found to possess several biochemical and physiological effects. Studies have shown that this compound has antibacterial, antifungal, and antitumor activity. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, this compound has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, this compound has several biochemical and physiological effects, making it a potential candidate for drug development.
However, there are also some limitations associated with the use of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments. One of the major limitations is its toxicity. This compound has been found to be toxic to certain cell lines, and caution should be exercised when handling this compound in the lab.
Orientations Futures
There are several future directions for the research on 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide. One potential direction is the development of new synthetic routes for this compound, which could lead to improved yields and purity. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of the desired product. The reaction conditions, such as temperature, time, and catalyst, can be varied to optimize the yield and purity of the product.
Applications De Recherche Scientifique
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been found to possess several biochemical and physiological effects, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
2-(2-iminopyrimidin-1-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.BrH/c13-12-14-5-2-6-15(12)8-11(17)9-3-1-4-10(7-9)16(18)19;/h1-7,13H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFVNDRKYJRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC=NC2=N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)

![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![7-(2,3-difluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974179.png)
![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)
![2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)

![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)